Ethyl [(4-hydroxyphenyl)methyl]carbamate
Description
Ethyl [(4-hydroxyphenyl)methyl]carbamate (CAS: Not explicitly provided in evidence) is a carbamate derivative characterized by an ethyl carbamate group (-O-CO-NH-) linked to a (4-hydroxyphenyl)methyl substituent. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and cytotoxicity . The presence of the 4-hydroxyphenyl group introduces polar and hydrogen-bonding capabilities, which may influence solubility, metabolic stability, and pharmacological interactions.
Properties
CAS No. |
102015-00-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl N-[(4-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)11-7-8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI Key |
LEUOVMZBJATARC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of carbamates are highly dependent on substituents. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Polarity : The 4-hydroxyphenyl group increases hydrophilicity, likely reducing logP compared to alkyl or methoxy-substituted analogues (e.g., Methyl N-[2-(4-methoxyphenyl)ethyl]carbamate, logP ~2.2 estimated) .
- Melting Points: Hydroxyphenyl derivatives typically exhibit higher melting points due to hydrogen bonding. For example, 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has a mp of 206–208°C , suggesting the target compound may similarly have a high mp.
Metabolic Stability
- Ethyl carbamate is metabolized by CYP450 enzymes to vinyl carbamate, a reactive electrophile .
- Methyl carbamates (e.g., Chemical 19) are less metabolically stable than ethyl derivatives due to faster hydrolysis .
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